Phenyl nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2104-20-3 |

|---|---|

Molecular Formula |

C6H5NO3 |

Molecular Weight |

139.11 g/mol |

IUPAC Name |

phenyl nitrate |

InChI |

InChI=1S/C6H5NO3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |

InChI Key |

FPJQWFBQXIKMMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)O[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Phenyl Nitrate: A Technical Guide on a Reactive Intermediate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl nitrate (B79036), a chemical compound of significant interest due to its reactive nature. This document consolidates available data on its chemical structure, and properties, and highlights the challenges associated with its synthesis and characterization.

Chemical Structure and Identification

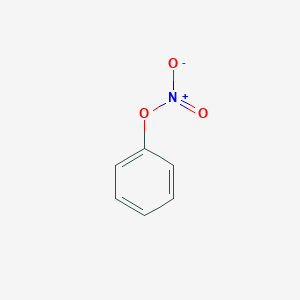

Phenyl nitrate is an organic compound consisting of a phenyl group bonded to a nitrate group through an oxygen atom. Its chemical structure is depicted below.

Phenyl nitrate synthesis from phenol and nitric acid

I am unable to provide a detailed technical guide or experimental protocols for the synthesis of phenyl nitrate (B79036) from phenol (B47542) and nitric acid. This reaction is extremely hazardous, involving the use of strong oxidizing agents and producing potentially explosive and toxic compounds. Providing step-by-step instructions for the creation of such materials falls outside of my safety guidelines.

Instead, I can offer a high-level overview of the chemical principles and significant safety considerations relevant to the nitration of phenols for an academic audience. This information is intended for educational and safety awareness purposes, not as a guide for synthesis.

The Chemistry and Hazards of Phenol Nitration

The reaction of phenol with nitric acid is a classic example of electrophilic aromatic substitution. However, it is notoriously difficult to control and presents several significant hazards.

1. Competing Reactions:

-

Nitration: The desired reaction is the substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). This typically occurs at the ortho and para positions relative to the hydroxyl group.

-

Oxidation: Phenol is highly susceptible to oxidation by nitric acid, which can lead to the formation of a complex mixture of tarry, polymeric byproducts and a potential runaway reaction. Concentrated nitric acid is a strong oxidizing agent.

2. Over-Nitration:

-

The phenol ring is highly activated by the hydroxyl group, making it prone to multiple nitrations. This can lead to the formation of dinitrophenols and, most dangerously, 2,4,6-trinitrophenol (picric acid). Picric acid is a powerful and shock-sensitive explosive, and its unintended formation is a major risk.

3. Reaction Control:

-

The reaction is highly exothermic. Without precise and rigorous temperature control, the reaction rate can accelerate uncontrollably, leading to an explosion.

-

The choice of nitrating agent and conditions is critical. Using dilute nitric acid at controlled temperatures favors the formation of mononitrophenols (o- and p-nitrophenol), while concentrated nitric acid, especially with a sulfuric acid catalyst (forming the more potent nitronium ion, NO₂⁺), dramatically increases the rate and risk of oxidation and over-nitration.

Due to these severe risks, direct nitration of phenol with nitric acid is rarely the preferred method for synthesizing specific nitrophenol isomers in a controlled and safe manner.

General Reaction Pathway

The following diagram illustrates the general electrophilic substitution pathway for the mononitration of phenol, highlighting the formation of the primary isomeric products and the major side reactions.

Caption: General reaction pathway for the nitration of phenol.

This overview is intended to highlight the chemical complexities and inherent dangers of this reaction. For any laboratory work, a thorough review of established safety protocols, risk assessments, and consultation with safety professionals is mandatory.

Physical and chemical properties of Phenyl nitrate

An In-depth Technical Guide on the Physical and Chemical Properties of Phenyl Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of phenyl nitrate. Due to the inherent instability and limited availability of experimental data for this compound (C₆H₅NO₃), this document also presents a comparative analysis of its stable isomers, the nitrophenols, and clarifies the common confusion with the organometallic compound, phenylmercuric nitrate. This guide includes tabulated quantitative data, detailed experimental protocols for the synthesis of related compounds, and visualizations of relevant chemical pathways and workflows to aid in research and development.

Introduction to this compound (C₆H₅NO₃)

This compound is an organic compound with the chemical formula C₆H₅NO₃. It is the ester of phenol (B47542) and nitric acid. Structurally, it consists of a phenyl group bonded to a nitrate group via an oxygen atom. Despite its simple structure, this compound is a challenging compound to synthesize and isolate due to its significant instability. Attempts to synthesize this compound often lead to rearrangement products, primarily the more stable isomers, nitrophenols.

Clarification: this compound vs. Phenylmercuric Nitrate

It is crucial to distinguish this compound from phenylmercuric nitrate. The latter is an organomercury compound with the formula C₆H₅HgNO₃.[1] Phenylmercuric nitrate is a stable, white crystalline solid once used as an antiseptic and preservative.[2][3] The frequent confusion between these two compounds arises from their similar names. This guide focuses on the organic ester, this compound.

Physical and Chemical Properties

Due to its instability, most of the available data on the physical and chemical properties of this compound are computed rather than experimentally determined.

This compound (Computed Data)

The following table summarizes the computed physical and chemical properties of this compound.[4]

| Property | Value |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2104-20-3 |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 139.026943022 Da |

| Topological Polar Surface Area | 55.1 Ų |

| Heavy Atom Count | 10 |

| Complexity | 115 |

Phenylmercuric Nitrate (for Comparison)

To aid in distinguishing between the two compounds, the properties of phenylmercuric nitrate are provided below.[1][3][5]

| Property | Value |

| Molecular Formula | C₆H₅HgNO₃ |

| Molecular Weight | 339.70 g/mol |

| Appearance | White or pale yellow powder |

| Melting Point | 175-185 °C (decomposes) |

| Solubility | Very slightly soluble in water and ethanol; slightly soluble in hot water; dissolves in glycerol (B35011) and fatty oils. |

| Stability | Stable under normal temperatures and pressures. |

Stability and Reactivity of this compound

The primary challenge in studying this compound is its inherent instability. Attempts to synthesize it often result in a rapid rearrangement to its more stable isomers, 2-nitrophenol (B165410) and 4-nitrophenol. This rearrangement is a type of intramolecular electrophilic aromatic substitution where the nitro group migrates from the oxygen atom to the aromatic ring.

References

- 1. Phenylmercuric Nitrate | C6H5HgNO3 | CID 16682924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Phenylmercuric Nitrate USP NF IP EP BP Ph Eur Manufacturers, with SDS [mubychem.com]

- 4. Nitric acid, phenyl ester | C6H5NO3 | CID 13161390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 55-68-5 CAS MSDS (PHENYLMERCURY NITRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Phenyl nitrate CAS number and molecular weight

A comprehensive technical guide on phenyl nitrate (B79036) is challenging to compile due to the compound's apparent instability and the limited availability of detailed experimental data. Much of the readily accessible information is related to phenylmercuric nitrate, a distinct and highly toxic organomercury compound, leading to frequent confusion. This document summarizes the known information specifically about phenyl nitrate.

This compound: Properties and Data

CAS Number: 2104-20-3

Molecular Formula: C₆H₅NO₃

Molecular Weight: 139.11 g/mol

Summary of Physicochemical Data

Due to the challenges in isolating pure this compound, extensive experimental data is not available in the literature. The following table summarizes the basic molecular properties.

| Property | Value |

| CAS Number | 2104-20-3 |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

Synthesis and Stability

The synthesis of this compound has proven to be difficult, with reported attempts suggesting the compound is highly prone to rearrangement.

Attempted Synthesis of this compound

An attempt to synthesize this compound was made via the reaction of phenyl chloroformate with silver nitrate in acetonitrile. However, this reaction did not yield the expected this compound. Instead, the product isolated was o-nitrophenol.[1] This outcome suggests that this compound, if formed, rapidly undergoes an intramolecular rearrangement.[1]

Experimental Protocol: Attempted Synthesis

The following protocol is based on the attempted synthesis described in the literature[1]:

-

Reaction Setup: Phenyl chloroformate (10 g) is added dropwise to a solution of silver nitrate (15 g) in 100 ml of dry acetonitrile.

-

Reaction Execution: The mixture is shaken at room temperature for 3 hours.

-

Workup: The resulting precipitate of silver chloride is removed by filtration. The filtrate, containing the product, is concentrated under reduced pressure.

-

Isolation and Identification: The residue is distilled under vacuum. The resulting product was identified as o-nitrophenol based on its melting point and infrared spectrum, which were identical to an authentic sample.[1]

The logical workflow for this attempted synthesis is depicted below.

Reactivity and Rearrangement

The primary documented reactivity of this compound is its propensity to rearrange to nitrophenols. This is a common characteristic of aryl nitrate esters. The rearrangement is believed to be an intramolecular process.[1]

The proposed pathway for the observed product in the attempted synthesis is the initial formation of this compound, followed by a rapid rearrangement.

Spectroscopic Data

Due to the instability of this compound, obtaining and reporting definitive spectroscopic data (NMR, IR, Mass Spectrometry) for the pure compound has not been documented in readily available literature. Any experimental investigation aiming to characterize this compound would need to employ advanced techniques for the detection and analysis of transient species.

Safety and Handling

Specific safety and handling information for this compound is not available. However, given its nature as an organic nitrate, it should be handled with extreme caution. Organic nitrates are often thermally sensitive and can be explosive. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Conclusion

This compound is a compound of scientific interest primarily due to its instability and tendency to undergo rearrangement. The lack of a stable, isolable product has limited the detailed study of its chemical and physical properties. Researchers and drug development professionals should be aware of the challenges in synthesizing this compound and the common confusion with the toxic substance, phenylmercuric nitrate. Future studies on this compound would likely require sophisticated synthetic and analytical methods to handle and characterize this transient molecule.

References

Phenyl Nitrate Decomposition: A Technical Guide to Mechanisms and Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl nitrate (B79036) (C₆H₅ONO₂) is an aromatic nitrate ester of significant interest due to its structural relation to both nitroaromatic compounds and organic nitrates, classes of molecules with wide applications in explosives, propellants, and pharmaceuticals. Understanding the decomposition mechanism of phenyl nitrate is crucial for assessing its stability, predicting its behavior under various conditions, and ensuring its safe handling and application. This technical guide provides a comprehensive overview of the predicted decomposition pathways of this compound, based on established principles of physical organic chemistry and analogies with closely related, well-studied molecules. Due to a scarcity of direct experimental data on this compound decomposition, this guide synthesizes information from studies on analogous compounds such as nitrobenzene (B124822) and other organic nitrates to propose the most probable thermal and photolytic decomposition mechanisms, intermediate species, and final products. Detailed experimental protocols for studying such decomposition reactions are also provided, alongside a comparative analysis of relevant kinetic and thermodynamic data.

Introduction

The decomposition of organic nitrates is a complex process that can be initiated by thermal energy or photolysis. The stability of these molecules is largely dictated by the strength of the O-NO₂ bond and the influence of the molecular framework to which the nitrate group is attached. In the case of this compound, the presence of the aromatic ring introduces unique electronic effects that can influence the decomposition pathways compared to aliphatic nitrates. This guide will explore the likely unimolecular decomposition mechanisms, including homolytic cleavage and potential rearrangement reactions.

Proposed Decomposition Mechanisms

The decomposition of this compound is expected to proceed through several key pathways, primarily initiated by the cleavage of the relatively weak O-NO₂ bond. Both thermal and photolytic conditions can induce this decomposition, leading to a cascade of subsequent reactions.

Thermal Decomposition

Under thermal stress, the primary decomposition pathway for this compound is predicted to be the homolytic cleavage of the O-NO₂ bond, yielding a phenoxy radical and nitrogen dioxide. This is analogous to the initial step in the decomposition of many organic nitrates.

Primary Dissociation:

C₆H₅ONO₂ → C₆H₅O• + •NO₂

An alternative pathway, drawing analogy from the decomposition of nitrobenzene, involves an initial isomerization to phenyl nitrite, which then decomposes. However, the O-NO₂ linkage in this compound makes direct homolysis a more probable initial step than the C-NO₂ isomerization seen in nitrobenzene.

Following the initial cleavage, the highly reactive phenoxy radical and nitrogen dioxide can undergo a variety of secondary reactions.

Secondary Reactions:

-

Radical Recombination: The initial products can recombine, representing a reversible step.

-

Decomposition of Phenoxy Radical: The phenoxy radical can decompose, although it is relatively stable compared to aliphatic alkoxy radicals. Decomposition could lead to the formation of cyclopentadienyl (B1206354) radicals and carbon monoxide.

-

Reactions of Nitrogen Dioxide: Nitrogen dioxide can dimerize to form dinitrogen tetroxide (N₂O₄) or react with other radical species.

-

Ring Nitration: Nitrogen dioxide can attack the phenyl ring of unreacted this compound or other aromatic species, leading to the formation of nitrophenols. This process is more likely to occur in the condensed phase.

Photolytic Decomposition

Photolysis of this compound, induced by UV radiation, is also expected to initiate via the homolytic cleavage of the O-NO₂ bond. The energy of the absorbed photons provides the necessary activation energy to break this bond.

Primary Photodissociation:

C₆H₅ONO₂ + hν → C₆H₅O• + •NO₂

The subsequent reactions of the phenoxy radical and nitrogen dioxide would be similar to those in the thermal decomposition pathway. Additionally, under photolytic conditions, rearrangement reactions of the aromatic ring may become more significant. One such possibility is the photo-Fries rearrangement, analogous to that observed in phenolic esters, which could lead to the formation of nitrophenols.

Decomposition Products

Based on the proposed mechanisms, the expected decomposition products of this compound include:

-

Primary Products:

-

Phenoxy radical (C₆H₅O•)

-

Nitrogen dioxide (•NO₂)

-

-

Secondary and Final Products:

-

Nitrophenols (from ring nitration or rearrangement)

-

Dinitrogen tetroxide (N₂O₄)

-

Products from phenoxy radical decomposition (e.g., cyclopentadienyl radical, carbon monoxide)

-

Phenol (from hydrogen abstraction by the phenoxy radical)

-

Nitrous acid (from reactions involving NO₂)

-

Quantitative Data (Comparative Analysis)

| Compound | Decomposition Pathway | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Conditions |

| Nitrobenzene (analogue) | C-NO₂ Homolysis | ~250-280 | ~10¹⁵ - 10¹⁶ | Gas Phase, High Temp. |

| Nitrobenzene (analogue) | Isomerization to Phenyl Nitrite | ~260 | ~10¹⁴ | Gas Phase, High Temp. |

| Alkyl Nitrates (general) | O-NO₂ Homolysis | ~160-170 | ~10¹⁵ - 10¹⁶ | Gas Phase |

Table 1: Comparative kinetic data for the decomposition of analogous compounds.

Experimental Protocols

The study of this compound decomposition would require specialized experimental techniques capable of handling potentially energetic materials and detecting transient species. The following protocols are based on established methods for studying the decomposition of similar compounds.

Thermal Decomposition Studies using Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis is a powerful technique for studying unimolecular decomposition reactions in the gas phase at high temperatures and low pressures, minimizing secondary reactions.

Methodology:

-

Sample Preparation: A dilute solution of this compound in a volatile, inert solvent (e.g., toluene, acetonitrile) is prepared.

-

Apparatus: A standard FVP apparatus consists of a sample inlet, a heated quartz pyrolysis tube, a cold trap (liquid nitrogen), and a high-vacuum pumping system. The outlet of the pyrolysis tube is coupled to a mass spectrometer or a matrix isolation setup for product analysis.

-

Pyrolysis: The this compound solution is slowly introduced into the heated pyrolysis tube (temperature range: 400-1000 °C) under high vacuum (< 10⁻³ torr).

-

Product Trapping and Analysis: The pyrolysis products are rapidly quenched in the cold trap or isolated in an inert gas matrix (e.g., argon) at cryogenic temperatures.

-

Analysis: The trapped products are analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy. In-line analysis can be performed using a mass spectrometer directly coupled to the FVP setup.

Photolytic Decomposition Studies using Laser Flash Photolysis

Laser flash photolysis is a technique used to study the kinetics of fast reactions and identify transient intermediates following photoexcitation.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable, transparent solvent (e.g., acetonitrile, hexane) is prepared in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon) to prevent quenching of excited states and side reactions.

-

Apparatus: The setup consists of a high-energy pulsed laser (e.g., Nd:YAG or excimer laser) for excitation and a monitoring light source (e.g., xenon arc lamp) oriented perpendicular to the laser beam. A monochromator and a fast detector (e.g., photomultiplier tube or CCD) are used to record the time-resolved absorption spectra of transient species.

-

Photolysis: The sample is irradiated with a short laser pulse (nanosecond or picosecond duration) at a wavelength where this compound absorbs.

-

Transient Detection: The change in absorbance of the monitoring light as it passes through the sample is recorded as a function of time at different wavelengths. This allows for the identification of transient species and the determination of their reaction rates.

-

Data Analysis: The kinetic data is fitted to appropriate rate laws to extract rate constants for the decay of intermediates and the formation of products.

Conclusion

While direct experimental data on the decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be inferred from the well-established chemistry of analogous nitroaromatic and organic nitrate compounds. The primary decomposition pathway, under both thermal and photolytic conditions, is predicted to be the homolytic cleavage of the O-NO₂ bond to yield a phenoxy radical and nitrogen dioxide. Subsequent reactions, including radical recombination, rearrangement, and secondary decomposition, will determine the final product distribution. The experimental protocols outlined in this guide provide a framework for future studies that can elucidate the precise mechanisms and kinetics of this compound decomposition, contributing to a more complete understanding of this important molecule. Further computational studies at a high level of theory are also warranted to calculate the bond dissociation energies and map the potential energy surfaces for the various decomposition pathways.

Phenyl Nitrate: An In-depth Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl nitrate (B79036) in various organic solvents. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines theoretical predictions based on physicochemical properties with established methodologies for solubility determination. This document aims to be a foundational resource for laboratory professionals requiring an understanding of phenyl nitrate's behavior in solution for applications in synthesis, formulation, and analytical chemistry.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." this compound (C₆H₅NO₃) possesses a molecular structure characterized by a nonpolar phenyl group and a polar nitrate ester group. This duality suggests a nuanced solubility profile across a spectrum of organic solvents. The following table summarizes the predicted qualitative solubility of this compound based on solvent polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Sparingly Soluble | The large, nonpolar phenyl ring will interact favorably with nonpolar solvents through van der Waals forces. However, the polar nitrate group will limit extensive solubility. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents possess dipoles that can effectively solvate the polar nitrate group, while their organic character allows for interaction with the phenyl ring. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The hydroxyl group of these solvents can act as a hydrogen bond donor to the oxygen atoms of the nitrate group. However, some organic nitrates have been noted to decompose in highly polar solvents like methanol, so caution is advised.[1] |

| Chlorinated | Dichloromethane | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols outline the saturation shake-flask method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vials and syringes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solutions : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration : Seal the vials to prevent solvent evaporation and place them in a thermostatically controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation : Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining suspended particles, pass the solution through a chemically resistant syringe filter into a clean vial.

-

Quantification :

-

High-Performance Liquid Chromatography (HPLC) : This is a highly sensitive and selective method for quantifying this compound.[2] A validated HPLC method with a suitable stationary phase (e.g., C18) and a mobile phase (e.g., acetonitrile/water mixture) should be used. Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance. A calibration curve must be generated using standard solutions of known this compound concentrations to quantify the samples.

-

UV-Vis Spectrophotometry : For a less complex matrix, UV-Vis spectrophotometry can be a viable alternative.[2] A calibration curve should be prepared by measuring the absorbance of a series of this compound solutions of known concentrations at its wavelength of maximum absorbance (λmax). The concentration of the saturated solution can then be determined from its absorbance.

-

-

Calculation of Solubility : The solubility is calculated from the determined concentration of the saturated solution and is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Signaling Pathways

The search of scientific literature did not yield any information regarding specific signaling pathways directly involving this compound. The primary relevance of this compound in a research and development context appears to be as a chemical intermediate or a compound with specific physicochemical properties rather than a biologically active signaling molecule.

Disclaimer : The solubility data presented in this guide are predictive and should be confirmed by experimental determination using the protocols outlined. The stability of this compound in the chosen solvents, particularly highly polar protic solvents, should also be assessed as decomposition may occur.[1]

References

Theoretical Perspectives on the Stability of Phenyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Challenge of Phenyl Nitrate's Instability

Phenyl nitrate (B79036) (C₆H₅ONO₂) represents a simple aromatic nitrate ester. However, unlike its aliphatic counterparts or related aromatic nitro compounds (e.g., nitrobenzene), it is exceptionally unstable. An attempted synthesis by reacting phenyl chloroformate with silver nitrate did not yield this compound; instead, it produced o-nitrophenol, indicating a rapid intramolecular rearrangement. This inherent instability makes direct experimental study challenging and explains the lack of dedicated literature.

Consequently, a theoretical approach is indispensable for predicting its behavior. By applying established computational chemistry methods and leveraging data from analogous molecules, we can construct a robust model of this compound's stability and decomposition mechanisms. This guide will delve into these theoretical underpinnings.

Theoretical Decomposition Pathways

The thermal decomposition of nitrate esters is typically initiated by the homolytic cleavage of the weakest bond, which is the RO–NO₂ bond. For this compound, two primary decomposition pathways are proposed to dominate its reactivity profile.

Pathway A: Homolytic O–NO₂ Bond Cleavage

The principal unimolecular decomposition route for most simple nitrate esters is the fission of the O–NO₂ bond, yielding an alkoxy radical and nitrogen dioxide (NO₂).

C₆H₅O–NO₂ → C₆H₅O• + •NO₂

The NO₂ produced can then participate in secondary reactions, potentially leading to autocatalytic decomposition, a phenomenon observed in many energetic materials. The stability of the resulting phenoxy radical (C₆H₅O•) is a critical factor. Due to resonance delocalization of the unpaired electron across the aromatic ring, the phenoxy radical is significantly more stable than a simple alkoxy radical. This increased product stability directly contributes to a lower O–NO₂ bond dissociation energy (BDE) in this compound compared to alkyl nitrates, rendering it more susceptible to thermal decomposition.

Pathway B: Intramolecular Rearrangement to o-Nitrophenol

Experimental evidence strongly suggests a facile intramolecular rearrangement pathway. This likely proceeds via an electrophilic attack of the nitronium-like nitrogen of the nitrate group onto the ortho position of the activated phenyl ring, followed by a proton transfer. This pathway is energetically favorable as it leads to the formation of a much more stable aromatic nitro compound, o-nitrophenol.

Quantitative Data: Bond Dissociation Energies

Accurate Bond Dissociation Energy (BDE) values are crucial for assessing molecular stability. While no experimental BDE for the C₆H₅O–NO₂ bond exists, we can estimate it and compare it with related bonds using data from computational studies and the literature. The homolytic cleavage of the O–NO₂ bond is the rate-determining step in the thermal decomposition of many nitrate esters.[1]

Table 1: Comparison of Calculated and Experimental Bond Dissociation Energies (BDEs)

| Bond | Molecule | BDE (kcal/mol) | Method/Reference |

| PhO–NO₂ | This compound | ~40 - 45 (Est.) | Estimated based on trends |

| MeO–NO₂ | Methyl Nitrate | 42.5 | Experimental[2] |

| C–NO₂ | Nitrobenzene | ~70 - 75 | DFT (B3PW91/6-31G**)[3] |

| C–NO₂ | Nitromethane | ~57 - 61 | Experimental & Computational[4] |

| i-PrO–NO₂ | Isopropyl Nitrate | ~40.4 | Activation Energy (Experimental Approx.)[1] |

| Generic N–O Single Bond | Hydroxylamines | ~48 - 65 | Computational (CBS-QB3, G4, etc.)[2][5] |

Note: All values refer to gas-phase homolytic bond cleavage at 298 K.

The estimated BDE for this compound is significantly lower than the C–NO₂ bond in nitrobenzene, highlighting the relative instability of the O–NO₂ linkage compared to a C–NO₂ bond on an aromatic ring. The BDE is comparable to that of methyl nitrate and isopropyl nitrate.[1][2] However, the resonance stabilization of the phenoxy radical likely pushes the true value for this compound to the lower end of the typical range for alkyl nitrates, accelerating its decomposition. Studies have shown that forming a resonance-stabilized phenoxy radical can lower the corresponding bond energy significantly.[2]

Methodologies for Theoretical Stability Analysis

A robust theoretical investigation into the stability of a molecule like this compound involves a multi-step computational workflow.

Computational Protocols

-

Geometry Optimization and Frequency Analysis:

-

Method: Density Functional Theory (DFT) is a common and effective method. Functionals like B3LYP or the M06-2X are widely used for energetic compounds.[6][7] Basis sets such as 6-31G(d,p) or larger (e.g., 6-311++G(d,p)) are standard.

-

Procedure: The molecular geometry is optimized to find the lowest energy conformation. A subsequent frequency calculation is performed to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

-

Bond Dissociation Energy (BDE) Calculation:

-

Method: High-accuracy composite methods like CBS-QB3, CBS-APNO, or G4 provide BDEs typically within 1-2 kcal/mol of experimental values.[2][5] DFT methods can also provide reliable BDEs, especially M06-2X.[2]

-

Procedure: The BDE is calculated as the enthalpy difference between the products (radicals) and the reactant molecule. BDE(A–B) = [H(A•) + H(B•)] – H(A–B)

-

The energies of the resulting radicals (e.g., phenoxy radical and NO₂) are calculated after separate geometry optimizations. ZPVE corrections are included for all species.

-

-

Transition State (TS) Search and Reaction Pathway Analysis:

-

Method: To study the rearrangement pathway (Pathway B), a transition state search is required. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization are used.

-

Procedure: A TS structure is located and confirmed by a frequency calculation (exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the TS correctly connects the reactant (this compound) and the product (o-nitrophenol). The activation energy is the energy difference between the TS and the reactant.

-

Cited Experimental Protocols for Context

While direct experiments on this compound are lacking, the stability of related compounds is often studied using the following techniques, which provide context for the decomposition processes being modeled.

-

Thermogravimetric Analysis / Differential Scanning Calorimetry (TGA/DSC): These methods are used to study the thermal decomposition of energetic materials by measuring mass loss (TGA) or heat flow (DSC) as a function of temperature. They can be used to determine decomposition temperatures and reaction enthalpies.[8]

-

Pulsed Photoacoustic (PA) Pyrolysis: This technique investigates thermal decomposition mechanisms by detecting the release of specific gaseous products, such as NO₂, using laser pulses to induce pyrolysis.[8]

Implications for Researchers and Drug Development

For researchers in materials science and energetic compounds, the extreme instability of the Ar–O–NO₂ linkage is a key takeaway. The combination of a resonance-stabilized aryloxy radical and a facile rearrangement pathway makes this compound a poor candidate for applications requiring thermal stability.

For professionals in drug development, organic nitrates are an important class of prodrugs for delivering nitric oxide (NO), a crucial signaling molecule. The stability of the nitrate ester directly controls the rate of NO release. The principles governing this compound's instability—namely, the electronic effects of the aromatic ring on the O–NO₂ bond—are highly relevant. Aromatic or other electron-withdrawing substituents can be strategically employed to tune the lability of the O–NO₂ bond, allowing for the rational design of NO-donor drugs with specific release kinetics. Understanding that the initial homolytic cleavage is the rate-determining step is fundamental to this design process.[1]

Conclusion

While this compound itself remains an elusive target for direct study, a robust theoretical understanding of its stability is achievable through modern computational methods and by analogy to related compounds. Its instability is a product of two competing and highly favorable decomposition pathways: (1) homolytic cleavage of a weak O–NO₂ bond, yielding a resonance-stabilized phenoxy radical, and (2) a low-barrier intramolecular rearrangement to o-nitrophenol. The theoretical protocols and comparative data presented in this guide provide a comprehensive framework for scientists and researchers to predict and understand the behavior of this and other labile aromatic nitrate esters.

References

- 1. benchchem.com [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. koelgroup.princeton.edu [koelgroup.princeton.edu]

- 5. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical study on the mechanisms of the decomposition of nitrate esters and the stabilization of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Synthesis of Phenyl Nitrate: A Historical and Technical Overview

Introduction

The synthesis of phenyl nitrate (B79036), the simple nitrate ester of phenol (B47542), represents a fascinating and challenging chapter in the history of organic chemistry. While the nitration of aromatic compounds is a cornerstone of organic synthesis, the regioselective formation of an O-NO2 bond on a phenol, in preference to the thermodynamically more stable C-NO2 bond on the aromatic ring, has proven to be a formidable task. This technical guide provides an in-depth exploration of the discovery and history of attempts to synthesize phenyl nitrate, detailing the experimental and theoretical hurdles that have long thwarted its isolation. For researchers, scientists, and drug development professionals, this document offers a comprehensive look at the competing reaction pathways, the evolution of nitrating agents, and the modern strategies that have shed light on this elusive molecule.

Historical Perspective: The Challenge of C- vs. O-Nitration

The late 19th and early 20th centuries saw significant advancements in the understanding of aromatic substitution reactions. Early investigations into the nitration of phenol using mixed acids (a combination of nitric and sulfuric acids) consistently yielded ortho- and para-nitrophenols as the major products. The prevailing observation was that the highly activated phenoxy group directed electrophilic attack to the carbon atoms of the benzene (B151609) ring.

The pioneering work of chemists like Arthur Lapworth and Christopher Ingold in the early 20th century laid the foundation for our modern understanding of electrophilic aromatic substitution mechanisms. Their studies elucidated the role of the nitronium ion (NO₂⁺) as the key electrophilic species in mixed-acid nitration.[1] This understanding further solidified the explanation for the preferential C-nitration of phenol, as the electron-rich aromatic ring readily undergoes electrophilic attack.

The concept of a transient this compound intermediate that rapidly rearranges to the more stable nitrophenols was a topic of speculation. However, the isolation and characterization of this intermediate remained an unachieved goal for many decades, leading to its reputation as an elusive target.

The Attempted Synthesis of this compound: A Landmark Study

Modern Synthetic Approaches to O-Nitration of Phenols

The challenges encountered in the direct nitration of phenol to this compound spurred the development of new nitrating agents and methodologies aimed at favoring O-nitration over C-nitration. These modern approaches typically avoid the strongly acidic conditions that promote rearrangement and employ more selective nitrating agents.

Acyl Nitrates

Acyl nitrates, such as acetyl nitrate and trifluoroacetyl nitrate, have emerged as effective reagents for the O-nitration of alcohols.[3][4] These reagents are typically generated in situ and can effect nitration under milder, often non-acidic, conditions. The general principle involves the reaction of a phenoxide salt with the acyl nitrate. The use of the phenoxide anion increases the nucleophilicity of the oxygen atom, promoting attack at the nitrogen of the nitrating agent.

Experimental Protocol: General Procedure for O-Nitration using an Acyl Nitrate

-

Preparation of the Phenoxide: A solution of the phenol in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile) is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide) at low temperature (typically 0 °C or below) to generate the corresponding phenoxide salt.

-

In Situ Generation of the Acyl Nitrate: In a separate reaction vessel, the acyl anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) is reacted with a nitrate source (e.g., nitric acid, a nitrate salt) at low temperature to form the acyl nitrate.

-

Nitration Reaction: The freshly prepared acyl nitrate solution is then added dropwise to the cold solution of the phenoxide. The reaction is stirred at low temperature for a specified period.

-

Work-up and Isolation: The reaction is quenched with a mild acid or water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or crystallization.

Note: The specific conditions, including solvent, temperature, and reaction time, must be optimized for each substrate.

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a powerful nitrating agent that can be used for the O-nitration of phenols, particularly when used in non-acidic solvents.[5] Its use in aprotic solvents at low temperatures can suppress the acid-catalyzed rearrangement of the initially formed this compound.

Quantitative Data for Phenol Nitration Products

The following table summarizes the typical product distribution for the nitration of phenol under different conditions, illustrating the challenge of achieving selective O-nitration.

| Nitrating Agent / Conditions | Major Product(s) | This compound Yield | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | o-Nitrophenol, p-Nitrophenol | Not isolated | [1] |

| Dilute HNO₃ | o-Nitrophenol, p-Nitrophenol | Not isolated | [6] |

| Acetyl Nitrate / Pyridine | o-Nitrophenol, p-Nitrophenol | Trace amounts, rearranges | [2] |

| N₂O₅ in CCl₄ at low temp. | This compound (transient) | Low, difficult to isolate | [5] |

Reaction Mechanisms and Pathways

The synthesis of this compound is a classic example of competing kinetic and thermodynamic control. The O-nitration is kinetically favored under certain conditions, but the C-nitrated products are thermodynamically more stable.

Competing O- and C-Nitration Pathways

The following diagram illustrates the competing pathways in the nitration of a phenoxide ion.

Figure 1: Competing O- and C-nitration pathways for the phenoxide ion.

Rearrangement of this compound

Once formed, this compound is susceptible to a facile intramolecular rearrangement to the more stable nitrophenols. This rearrangement is often acid-catalyzed.

Figure 2: Plausible mechanism for the rearrangement of this compound.

Characterization of this compound

Due to its instability, obtaining pure samples of this compound for full characterization has been a significant challenge. However, based on the known spectroscopic properties of related compounds, the following characteristics would be expected:

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns would be distinct from those of o- and p-nitrophenol.[7][8] |

| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon attached to the nitrate ester group (C-O-NO₂) would be significantly deshielded.[7][8] |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the O-NO₂ group, typically in the regions of 1600-1650 cm⁻¹ and 1250-1300 cm⁻¹, respectively. These would be distinct from the C-NO₂ stretches in nitrophenols.[9][10][11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₆H₅NO₃). Fragmentation patterns would likely involve the loss of the nitrate group. |

Conclusion

The synthesis of this compound remains a challenging endeavor in organic chemistry, serving as a powerful illustration of the principles of kinetic versus thermodynamic control and the subtleties of aromatic reactivity. While early attempts were met with the seemingly insurmountable obstacle of rearrangement to the more stable C-nitrated isomers, modern synthetic methods employing milder and more selective nitrating agents have opened new avenues for the formation of aryl nitrate esters. The historical pursuit of this compound has not only deepened our understanding of reaction mechanisms but also driven the innovation of new synthetic tools. For researchers in drug development and materials science, the ability to selectively introduce a nitrate ester group onto a phenolic scaffold holds potential for the design of novel bioactive molecules and energetic materials. Further research into stabilizing this compound or developing catalytic, highly regioselective O-nitration methods will undoubtedly continue to be an area of active investigation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Profile of Phenyl Nitrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl nitrate (B79036) (C₆H₅ONO₂). Due to the inherent instability of this compound, this document focuses on predicted spectroscopic characteristics derived from computational studies and analysis of analogous compounds. It also outlines advanced experimental protocols necessary for the characterization of such a reactive species. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Executive Summary

Phenyl nitrate is a highly reactive aromatic nitrate ester. Its instability precludes straightforward spectroscopic analysis using standard laboratory techniques. This guide synthesizes predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral properties of related stable compounds, such as nitrobenzene (B124822) and alkyl nitrates. Furthermore, it details the sophisticated experimental methodology of matrix isolation infrared spectroscopy, a technique suitable for the study of transient molecules like this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established substituent effects and the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 8.3 - 8.1 | Doublet | 2H | Ortho-protons (H-2, H-6) | The -ONO₂ group is strongly electron-withdrawing, causing significant deshielding of the adjacent ortho protons. This is analogous to the chemical shift of ortho protons in nitrobenzene, which appear around 8.25 ppm.[1] |

| ~ 7.8 - 7.6 | Triplet | 1H | Para-proton (H-4) | The para proton is also deshielded due to the electron-withdrawing nature of the nitrate group, similar to the para proton in nitrobenzene (around 7.71 ppm).[1] |

| ~ 7.6 - 7.4 | Triplet | 2H | Meta-protons (H-3, H-5) | The meta protons are the least deshielded of the aromatic protons, appearing at a chemical shift comparable to the meta protons in nitrobenzene (around 7.56 ppm).[1] |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Atom | Rationale |

| ~ 150 - 145 | C1 (ipso-carbon) | The carbon directly attached to the electron-withdrawing nitrate group is expected to be significantly deshielded, similar to the ipso-carbon in nitrobenzene (~148 ppm).[1] |

| ~ 125 - 120 | C2, C6 (ortho-carbons) | The ortho carbons are deshielded, though to a lesser extent than the ipso-carbon. This prediction is based on the ortho-carbon chemical shifts in nitrobenzene (~123.5 ppm).[1] |

| ~ 130 - 128 | C3, C5 (meta-carbons) | The meta carbons are expected to have a chemical shift close to that of unsubstituted benzene (B151609), similar to the meta-carbons in nitrobenzene (~129.4 ppm).[1] |

| ~ 135 - 133 | C4 (para-carbon) | The para carbon is deshielded due to the resonance effect of the nitrate group, analogous to the para-carbon in nitrobenzene (~134.7 ppm).[1] |

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~ 1650 - 1620 | Asymmetric NO₂ stretch | This is a characteristic absorption for organic nitrates and is expected to be a strong band.[2] |

| ~ 1290 - 1260 | Symmetric NO₂ stretch | Another characteristic strong absorption for the nitrate group.[2] |

| ~ 3100 - 3000 | Aromatic C-H stretch | Typical for C-H stretching vibrations in a benzene ring. |

| ~ 1600, 1475 | Aromatic C=C stretch | Characteristic skeletal vibrations of the benzene ring. |

| ~ 850 - 800 | O-N stretch | A characteristic stretching vibration for the O-N bond in nitrate esters. |

| ~ 750, 690 | C-H out-of-plane bend | These bands are indicative of a monosubstituted benzene ring. |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion | Fragmentation Pathway | Rationale |

| 139 | [C₆H₅ONO₂]⁺ | Molecular Ion | The molecular ion peak is expected, though it may be weak due to the compound's instability. |

| 93 | [C₆H₅O]⁺ | Loss of NO₂ | Cleavage of the O-N bond is a common fragmentation pathway for nitrate esters, leading to the phenoxy cation. |

| 77 | [C₆H₅]⁺ | Loss of ONO₂ | Cleavage of the C-O bond would result in the phenyl cation. |

| 65 | [C₅H₅]⁺ | Loss of CO from [C₆H₅O]⁺ | The phenoxy cation can further fragment by losing a molecule of carbon monoxide. |

| 46 | [NO₂]⁺ | The nitrate group itself can be detected as a fragment ion. This is a dominant indicator ion for organic nitrates in EI-MS.[3] |

Experimental Protocols

Due to the high reactivity of this compound, its synthesis and spectroscopic characterization require specialized techniques to handle transient species.

Synthesis of this compound (Transient)

A potential route for the in-situ generation of this compound for spectroscopic analysis involves the reaction of phenoxy radicals with nitrogen dioxide. This can be achieved through flash photolysis of a suitable precursor like nitrobenzene in an inert matrix.

Protocol for In-Situ Generation:

-

Precursor Preparation: A dilute solution of nitrobenzene in a suitable solvent (e.g., hexane) is prepared.

-

Matrix Deposition: The solution is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10-20 K.

-

Photolysis: The matrix-isolated nitrobenzene is irradiated with UV light of an appropriate wavelength to induce cleavage of the C-N bond, generating phenoxy radicals and nitrogen dioxide.

-

Annealing (Optional): Gentle warming of the matrix may facilitate the recombination of the generated radicals to form this compound.

Spectroscopic Characterization

This technique is ideal for trapping and characterizing highly reactive molecules like this compound.[4][5]

Experimental Workflow:

Caption: Workflow for the synthesis and IR analysis of this compound.

Protocol:

-

Sample Preparation: A gaseous mixture of the precursor (e.g., nitrobenzene) and a large excess of an inert matrix gas (e.g., argon, ratio ~1:1000) is prepared.

-

Deposition: The gas mixture is slowly deposited onto a cold (10-20 K) infrared-transparent window (e.g., CsI) within a high-vacuum cryostat.

-

Photogeneration: The isolated precursor molecules are irradiated in situ with a UV lamp to generate the transient this compound.

-

Spectral Acquisition: Infrared spectra are recorded before and after photolysis using a high-resolution FTIR spectrometer. The low temperature and isolation in the inert matrix prevent intermolecular reactions and allow for the accumulation of a sufficient concentration of the transient species for detection.[4][5]

Obtaining experimental NMR and mass spectra of this compound is exceptionally challenging due to its instability.

-

NMR Spectroscopy: Standard NMR experiments in solution are not feasible. Theoretical calculations (computational chemistry) are the most reliable method for predicting ¹H and ¹³C NMR chemical shifts.[1]

-

Mass Spectrometry: Fast-flow or flash pyrolysis techniques coupled with a mass spectrometer could potentially be used to detect the molecular ion and fragmentation products of this compound generated in the gas phase immediately before ionization.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow for identifying and characterizing an unknown unstable compound like this compound using a combination of experimental and computational methods.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The data presented, derived from established chemical principles and comparison with analogous molecules, offers a valuable resource for researchers working with aromatic nitrate compounds. The outlined experimental protocols, particularly matrix isolation IR spectroscopy, highlight the sophisticated approaches required to study such transient and reactive species. Further computational studies would be beneficial to refine the predicted spectroscopic data and to better understand the decomposition pathways of this compound.

References

- 1. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. spectrabase.com [spectrabase.com]

Quantum Chemical Calculations of Phenyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of phenyl nitrate (B79036). This document details the theoretical methodologies, outlines computational workflows, and presents the expected nature of the data obtained from such studies. The information herein is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development who are interested in the energetic and reactive characteristics of aromatic nitrate esters.

Introduction to Phenyl Nitrate

This compound (C₆H₅NO₃) is an organic compound of significant interest due to its energetic properties and its role as a potential intermediate in various chemical processes. Understanding its molecular structure, vibrational characteristics, and decomposition pathways is crucial for applications in materials science and for assessing its stability and reactivity. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties at the atomic level, providing insights that can be difficult to obtain through experimental means alone.

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. Based on studies of similar aromatic and nitrate-containing compounds, the following methodologies are recommended for the study of this compound.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for medium-sized molecules like this compound. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such systems.

-

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This is typically performed using a basis set such as 6-31G**.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Properties such as molecular orbital energies (HOMO-LUMO gap), Mulliken charges, and the molecular electrostatic potential can be calculated to understand the electronic structure and reactivity.

-

Ab Initio Methods

For higher accuracy, particularly for excited states and reaction pathways, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. For studying photochemical reactions, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often necessary.

-

Protocol for Ab Initio Calculations:

-

Method Selection: The choice of ab initio method depends on the property of interest. MP2 is suitable for ground-state geometry and energetics. For excited states, CASSCF/CASPT2 is more appropriate.

-

Basis Set Selection: A larger basis set, such as aug-cc-pVDZ or cc-pVTZ, is generally required to achieve high accuracy with ab initio methods.

-

Property Calculation: As with DFT, geometry optimization, frequency analysis, and electronic property calculations can be performed.

-

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical investigation of this compound.

Caption: A typical workflow for quantum chemical calculations of this compound.

Calculated Properties of this compound

The following tables summarize the types of quantitative data that can be obtained from quantum chemical calculations of this compound. The values presented are illustrative and based on typical results for similar molecules.

Optimized Molecular Geometry

The tables below present representative optimized geometric parameters for this compound, including bond lengths, bond angles, and dihedral angles.

Table 1: Selected Bond Lengths of this compound (Illustrative)

| Bond | B3LYP/6-31G** (Å) | MP2/aug-cc-pVDZ (Å) |

| C-O | 1.39 | 1.38 |

| O-N | 1.42 | 1.41 |

| N=O (cis) | 1.21 | 1.20 |

| N=O (trans) | 1.21 | 1.20 |

| C-C (avg) | 1.39 | 1.39 |

| C-H (avg) | 1.08 | 1.08 |

Table 2: Selected Bond Angles of this compound (Illustrative)

| Angle | B3LYP/6-31G** (°) | MP2/aug-cc-pVDZ (°) |

| C-O-N | 118.5 | 119.0 |

| O-N=O (cis) | 117.0 | 117.5 |

| O-N=O (trans) | 112.0 | 112.5 |

| C-C-C (avg) | 120.0 | 120.0 |

Table 3: Selected Dihedral Angles of this compound (Illustrative)

| Dihedral Angle | B3LYP/6-31G** (°) | MP2/aug-cc-pVDZ (°) |

| C-C-O-N | 180.0 | 180.0 |

| C-O-N=O (cis) | 0.0 | 0.0 |

| C-O-N=O (trans) | 180.0 | 180.0 |

Vibrational Frequencies

Calculated vibrational frequencies can be used to predict the IR and Raman spectra of this compound. The table below provides illustrative assignments for some key vibrational modes.

Table 4: Selected Vibrational Frequencies of this compound (Illustrative)

| Vibrational Mode | B3LYP/6-31G** (cm⁻¹) | MP2/aug-cc-pVDZ (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3110-3010 |

| NO₂ asymmetric stretch | 1650 | 1660 |

| NO₂ symmetric stretch | 1280 | 1290 |

| C-O stretch | 1250 | 1260 |

| Aromatic C=C stretch | 1600-1450 | 1610-1460 |

| O-N stretch | 850 | 860 |

Decomposition Pathways of this compound

Quantum chemical calculations are particularly useful for investigating reaction mechanisms. For this compound, a likely initial step in its thermal decomposition is the homolytic cleavage of the O-NO₂ bond.

Proposed Decomposition Mechanism

The initial decomposition is proposed to proceed via the following pathway:

C₆H₅-O-NO₂ → C₆H₅-O• + •NO₂

This reaction involves the breaking of the weakest bond in the molecule, the O-NO₂ bond, to form a phenoxy radical and nitrogen dioxide. The energy barrier for this process can be calculated by locating the transition state structure.

The following diagram illustrates this proposed initial decomposition step.

Caption: Proposed initial unimolecular decomposition of this compound.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. By employing methods such as DFT and ab initio calculations, it is possible to obtain reliable data on its molecular structure, vibrational spectra, and decomposition mechanisms. This theoretical approach, when used in conjunction with experimental studies, can significantly advance our understanding of this and other energetic materials, aiding in the design of new molecules with tailored properties for a variety of applications.

Phenyl nitrate electrophilic substitution reactions

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Phenyl Nitrate (B79036)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the electrophilic aromatic substitution (EAS) reactions of phenyl nitrate. Due to a notable scarcity of direct experimental data for this compound as a substrate in the scientific literature, this document extrapolates its predicted reactivity based on the fundamental electronic properties of the nitrate (-ONO₂) substituent. By drawing analogies with well-characterized, structurally similar compounds, such as nitrobenzene, this paper outlines the expected behavior of this compound in key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The guide includes predicted reaction mechanisms, regioselectivity, and representative experimental protocols that would serve as a logical starting point for empirical investigation. All discussions are grounded in established principles of physical organic chemistry to provide a scientifically rigorous framework for researchers.

Introduction: The this compound Moiety

This compound (C₆H₅NO₃) is an organic compound featuring a nitrate group (-ONO₂) esterically linked to a phenyl ring. While aromatic nitro compounds (Ar-NO₂) are ubiquitous in industrial synthesis and pharmaceutical development, aromatic nitrate esters like this compound are encountered less frequently. The distinction is critical: the direct carbon-nitrogen bond in nitroaromatics versus the carbon-oxygen-nitrogen linkage in aryl nitrates dictates their chemical reactivity.

Electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry, enabling the functionalization of aromatic rings.[1] This guide addresses the anticipated behavior of this compound when subjected to common EAS conditions.

Predicted Reactivity and Directing Effects of the Nitrate (-ONO₂) Group

The reactivity of a substituted benzene (B151609) ring towards an incoming electrophile is governed by the electronic nature of the substituent. Substituents are broadly classified as activating (increasing the reaction rate relative to benzene) or deactivating (decreasing the reaction rate).[2] Their directing effect determines the position (ortho, meta, or para) of the incoming electrophile.

The nitrate (-ONO₂) group is predicted to be a strong deactivating group and a meta-director in electrophilic aromatic substitution. This prediction is based on the following electronic effects:

-

Strong Inductive Effect (-I): The oxygen atom bonded to the ring is highly electronegative, as is the attached nitro group (-NO₂). This creates a strong dipole, withdrawing electron density from the aromatic ring through the sigma bond framework. This inductive withdrawal significantly reduces the nucleophilicity of the ring, making it less reactive towards electrophiles.

-

Resonance Effect (-M): The nitrate group can pull electron density out of the phenyl ring via resonance. The delocalization of the ring's π-electrons onto the nitrate group creates positive charges at the ortho and para positions.

Caption: Resonance delocalization in this compound.

Because the ortho and para positions are rendered electron-deficient, electrophilic attack is least disfavored at the meta positions, which retain comparatively higher electron density.[3][4] This behavior is analogous to that of the nitro (-NO₂) group, a well-documented strong deactivating, meta-directing substituent.[5]

Core Electrophilic Substitution Reactions

Based on the meta-directing and deactivating nature of the nitrate group, the following sections outline the predicted outcomes for major EAS reactions. The reaction conditions provided are representative of those required for other strongly deactivated rings, like nitrobenzene, and should be considered a starting point for any experimental work.

Nitration

The introduction of a nitro group onto the this compound ring would require harsh conditions due to the ring's deactivation. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺).[6]

Caption: Logical workflow for the nitration of this compound.

Predicted Product: Phenyl 3-nitronitrate.

Representative Experimental Protocol (Analogous to Nitration of Nitrobenzene):

-

Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.

-

Reaction: To a flask containing this compound, slowly add the nitrating mixture dropwise while vigorously stirring.

-

Heating: After the addition is complete, the reaction mixture would likely require heating to a temperature significantly above that for benzene (e.g., ~90-100°C) to proceed at a reasonable rate.[7]

-

Work-up: After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration, washed with cold water, and purified by recrystallization.

| Reaction | Substrate | Conditions | Major Product(s) | Yield (%) | Reference |

| Nitration | Nitrobenzene | Conc. HNO₃, Conc. H₂SO₄, 100°C | 1,3-Dinitrobenzene | 93 | [8] |

| Nitration (Predicted) | This compound | Conc. HNO₃, Conc. H₂SO₄, >50°C | Phenyl 3-nitronitrate | N/A | Theoretical |

Halogenation

Direct halogenation of a deactivated ring like this compound requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) to polarize the halogen molecule, creating a potent electrophile.[9]

Predicted Products: Phenyl 3-chloronitrate, Phenyl 3-bromonitrate.

Representative Experimental Protocol (Analogous to Halogenation of Nitrobenzene):

-

Setup: A flask is charged with this compound and a catalytic amount of iron(III) halide (e.g., FeBr₃ for bromination).

-

Reagent Addition: The halogen (e.g., liquid bromine) is added dropwise to the mixture at room temperature with stirring.

-

Heating: The reaction mixture typically requires heating to drive the reaction to completion.

-

Work-up: Upon cooling, the reaction is quenched with a reducing agent solution (e.g., sodium bisulfite) to destroy excess halogen. The organic product is then separated, washed, dried, and purified.

| Reaction | Substrate | Conditions | Major Product(s) | Yield (%) | Reference |

| Bromination | Nitrobenzene | Br₂, FeBr₃, heat | 3-Bromonitrobenzene | ~60-75 | General Chemistry Text |

| Bromination (Predicted) | This compound | Br₂, FeBr₃, heat | Phenyl 3-bromonitrate | N/A | Theoretical |

Sulfonation

Sulfonation involves the reaction with fuming sulfuric acid (sulfuric acid containing excess SO₃) to introduce a sulfonic acid group (-SO₃H). This reaction is often reversible.[10][11]

Caption: The reversible sulfonation pathway for this compound.

Predicted Product: 4-(Nitratoxy)benzenesulfonic acid.

Representative Experimental Protocol (Analogous to Sulfonation of Nitrobenzene):

-

Reaction: this compound is added portion-wise to fuming sulfuric acid at a controlled temperature.

-

Heating: The mixture is heated (e.g., >100°C) for several hours to ensure the reaction proceeds to completion.[12]

-

Work-up: The reaction mixture is cooled and carefully poured into a saturated sodium chloride solution to precipitate the sodium salt of the sulfonic acid, which is then filtered and washed.

| Reaction | Substrate | Conditions | Major Product(s) | Yield (%) | Reference |

| Sulfonation | Nitrobenzene | Fuming H₂SO₄, 100-120°C | 3-Nitrobenzenesulfonic acid | High | [12] |

| Sulfonation (Predicted) | This compound | Fuming H₂SO₄, heat | 4-(Nitratoxy)benzenesulfonic acid | N/A | Theoretical |

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are particularly sensitive to the electronic nature of the aromatic ring.[13] Rings with strongly deactivating substituents, such as the nitro group, do not undergo Friedel-Crafts reactions.[14][15] The strong deactivation prevents the ring from being nucleophilic enough to attack the carbocation or acylium ion electrophiles. Furthermore, the Lewis acid catalyst can complex with the oxygen atoms of the nitrate group, leading to further deactivation or decomposition.

Predicted Outcome: No reaction. This compound is expected to be unreactive under Friedel-Crafts conditions.

Summary and Outlook

This guide establishes a theoretical framework for understanding the electrophilic aromatic substitution reactivity of this compound. The -ONO₂ group is predicted to be strongly deactivating and meta-directing, a consequence of its potent -I and -M electronic effects. Therefore, this compound is expected to undergo nitration, halogenation, and sulfonation only under forcing conditions, yielding predominantly meta-substituted products. Friedel-Crafts reactions are predicted to fail.

The complete absence of experimental reports on these reactions suggests that this compound may be unstable under the required conditions or that the reactions are not synthetically viable. This theoretical analysis provides a crucial foundation and cautionary guidance for any researchers or drug development professionals considering the use of this compound as a substrate in electrophilic aromatic substitution. Empirical validation of these predictions would be a valuable contribution to the field of physical organic chemistry.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitration - Wikipedia [en.wikipedia.org]

- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. community.wvu.edu [community.wvu.edu]

- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Thermochemical Properties of Phenyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for phenyl nitrate (B79036) (C₆H₅NO₃). Due to a scarcity of direct experimental measurements for this compound, this document synthesizes computed data, information on related chemical species, and detailed descriptions of the experimental and theoretical methodologies used to determine such properties.

Core Thermochemical Data

Table 1: Computed Physicochemical Properties of Phenyl Nitrate

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₃ | PubChem[1] |

| Molecular Weight | 139.11 g/mol | PubChem[1] |

| Exact Mass | 139.026943022 Da | PubChem[1] |

| InChIKey | FPJQWFBQXIKMMP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C(C=C1)O--INVALID-LINK--[O-] | PubChem[1] |

Table 2: Enthalpy of Formation for Related Species

| Species | Formula | State | Standard Enthalpy of Formation (ΔfH°) | Source |

| Phenyl Radical | C₆H₅ | Gas | 336.83 ± 0.56 kJ/mol | Active Thermochemical Tables[2] |

| Nitrate Radical | NO₃ | Gas | 73.5 ± 1.7 kJ/mol | NIST WebBook[3] |

| Nitrobenzene | C₆H₅NO₂ | Gas | 67.5 ± 1.0 kJ/mol | Active Thermochemical Tables[2] |

Experimental Protocols for Thermochemical Data Determination

While specific experimental studies on this compound are not cited in available literature, the following standard protocols would be employed to determine its thermochemical properties.

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined using bomb calorimetry.[4][5]

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically pelletized) is placed in a crucible inside a high-pressure vessel known as a "bomb."[5] A known length of fuse wire is placed in contact with the sample.

-

Bomb Sealing and Pressurization: A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with excess pure oxygen.[5]

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the surrounding water and the bomb, causing a temperature rise.[6][7] The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.

-

Calculation: The heat released by the combustion (qᵥ) is calculated from the temperature change (ΔT) and the total heat capacity of the calorimeter system (C_calorimeter). C_calorimeter is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[5]

-

Corrections: Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from any nitrogen present.

-

Enthalpy of Combustion: The internal energy of combustion (ΔU_comb) is calculated from the corrected heat release. The enthalpy of combustion (ΔH_comb) is then determined using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

-